molecular formula C20H34O4 B15286642 11-Deoxyprostaglandin F2alpha

11-Deoxyprostaglandin F2alpha

Cat. No.: B15286642
M. Wt: 338.5 g/mol
InChI Key: YRFLKMLJQWGIIZ-UHFFFAOYSA-N
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Description

11-Deoxyprostaglandin F2alpha: is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have hormone-like effects in the body. This compound is known for its potent agonistic activity, particularly in inducing smooth muscle contractions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxyprostaglandin F2alpha typically involves multiple steps, starting from readily available dichloro-containing bicyclic ketones. The process is guided by biocatalytic retrosynthesis, which includes stereoselective oxidation and diastereoselective reduction . Key intermediates such as δ-lactone and γ-lactone are used to link the prostaglandin side chains .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biocatalysts to ensure high stereoselectivity and yield. The overall yield ranges from 3.8% to 8.4% over 11-12 steps .

Properties

IUPAC Name

7-[2-hydroxy-5-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFLKMLJQWGIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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